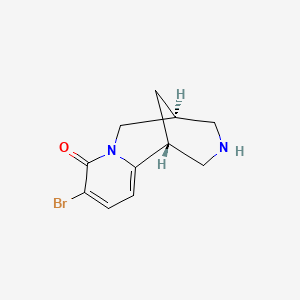

3-Bromocytisine

説明

Structure

3D Structure

特性

IUPAC Name |

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDCLEHDNICBMI-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207390-14-5 | |

| Record name | (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207390-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromocytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOCYTISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromocytisine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The methodologies detailed herein are compiled from established scientific literature, offering a foundational resource for researchers engaged in the study of nAChRs and the development of novel therapeutics. This document outlines the primary synthetic pathway, including reaction conditions and purification protocols, and presents relevant data in a clear, structured format.

Introduction

This compound is a halogenated derivative of cytisine (B100878), a naturally occurring alkaloid. It has garnered significant interest in neuroscience and pharmacology due to its high affinity and functional potency at various nAChR subtypes, particularly the α4β2 and α7 subtypes.[1] The introduction of a bromine atom at the C3 position of the pyridone ring of cytisine has been shown to enhance its binding affinity and efficacy, making it a valuable tool for studying the structure and function of nAChRs and a lead compound for the development of new drugs targeting these receptors.[1] This guide will focus on the chemical synthesis of this compound, a crucial process for obtaining this compound for research and development purposes.

Synthetic Pathway Overview

The most common and effective method for the synthesis of this compound involves a multi-step process starting from the natural product, (-)-cytisine. The general synthetic strategy encompasses three key stages:

-

Protection of the Secondary Amine: The secondary amine in the piperidine (B6355638) ring of cytisine is protected to prevent unwanted side reactions during the subsequent bromination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

-

Electrophilic Bromination: The pyridone ring of the N-protected cytisine is then subjected to electrophilic bromination. This reaction typically yields a mixture of brominated isomers.

-

Purification and Deprotection: The desired 3-bromo isomer is isolated from the reaction mixture using chromatographic techniques. The protecting group is then removed to yield the final product, this compound.

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Experimental Protocols

This section provides detailed experimental procedures for each step of the this compound synthesis.

Step 1: N-Boc Protection of (-)-Cytisine

Objective: To protect the secondary amine of cytisine with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the subsequent bromination step.

Reaction Scheme:

Procedure:

-

Dissolve (-)-cytisine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O), typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents).

-

Optionally, a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to scavenge the acid byproduct.

-

Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove any water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-cytisine.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Electrophilic Bromination of N-Boc-Cytisine

Objective: To introduce a bromine atom onto the pyridone ring of N-Boc-cytisine. This reaction is known to produce a mixture of isomers.

Reaction Scheme:

Procedure:

The halogenation of N-Boc-cytisine is performed using N-bromosuccinimide (NBS). This reaction yields a mixture of 3-bromo and 5-bromo derivatives, along with the 3,5-dibromo derivative.[2]

-

Dissolve N-Boc-cytisine in a suitable solvent.

-

Add N-bromosuccinimide (NBS) to the solution. The stoichiometry of NBS will influence the product distribution.

-

The reaction is typically carried out at a controlled temperature and monitored by TLC or HPLC to follow the consumption of the starting material and the formation of the products.

-

After the reaction is complete, the mixture is worked up to remove the succinimide (B58015) byproduct and any unreacted NBS. This may involve aqueous washes.

-

The organic solvent is removed under reduced pressure to yield the crude mixture of brominated products.

Step 3: Purification of 3-Bromo-N-Boc-cytisine

Objective: To isolate the desired 3-bromo-N-Boc-cytisine isomer from the mixture of brominated products.

Methodology:

The separation of the 3-bromo, 5-bromo, and 3,5-dibromo isomers is achieved by column chromatography on silica gel.[2] While the specific eluent system for the brominated derivatives is not explicitly detailed in the provided search results, a similar methodology has been reported for the separation of iodinated cytisine isomers, which also utilized column chromatography on silica gel.

General Chromatographic Procedure:

-

Prepare a silica gel column of an appropriate size based on the amount of crude material.

-

Dissolve the crude mixture of brominated isomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol), is often effective for separating isomers with different polarities. The exact solvent system and gradient profile would need to be determined empirically, for example, by using TLC analysis with various solvent mixtures.

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure 3-bromo-N-Boc-cytisine.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated 3-bromo-N-Boc-cytisine.

Step 4: Deprotection of 3-Bromo-N-Boc-cytisine

Objective: To remove the Boc protecting group from 3-bromo-N-Boc-cytisine to yield the final product, this compound.

Reaction Scheme:

References

The Pharmacological Profile of 3-Bromocytisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocytisine, a derivative of the naturally occurring alkaloid cytisine, has emerged as a potent and selective ligand for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique pharmacological profile, characterized by high affinity and differential activity at various nAChR subtypes, has positioned it as a valuable tool for neuroscience research and a potential lead compound in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding and functional activity, in vivo effects, and the experimental methodologies employed in its characterization.

Receptor Binding and Functional Activity

This compound exhibits a distinct binding profile and functional efficacy at several key nAChR subtypes. Its interaction with these receptors has been primarily characterized through radioligand binding assays and two-electrode voltage clamp electrophysiology.

Receptor Binding Affinity

Competitive radioligand binding assays have been instrumental in determining the affinity of this compound for various nAChR subtypes. These experiments typically involve the displacement of a radiolabeled ligand (e.g., [³H]cytisine or [¹²⁵I]α-bungarotoxin) from receptors expressed in cell lines or brain tissue homogenates by increasing concentrations of this compound.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| α4β2 | [³H]cytisine | Human nAChRs expressed in cell lines | ~0.03 | [1] |

| α4β4 | [³H]cytisine | Human nAChRs expressed in cell lines | ~0.28 | [2] |

| α7 | [¹²⁵I]α-bungarotoxin | Human nAChRs expressed in cell lines | ~31.6 | [2] |

Kᵢ (Inhibition Constant) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

Functional Activity

The functional activity of this compound has been predominantly assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific human nAChR subtypes. This technique allows for the measurement of ion channel activation in response to agonist application.

| Receptor Subtype | Agonist Activity | EC₅₀ (µM) | Iₘₐₓ (% of ACh max) | Reference |

| α7 | Full Agonist | - | Potent | [1][3] |

| α4β2 | Partial Agonist | HS: 0.008, LS: 0.05 | - | [2] |

| α4β4 | Partial Agonist | - | - | [1] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Iₘₐₓ (Maximum current) represents the efficacy of the agonist relative to the endogenous ligand, acetylcholine (ACh). HS and LS refer to high and low sensitivity receptor isoforms, respectively.

This compound acts as a full agonist at the α7 nAChR subtype, while it behaves as a partial agonist at both α4β2 and α4β4 subtypes.[1][3] Notably, it displays differential effects on high and low acetylcholine sensitivity isoforms of the α4β2 nAChR.[2]

In Vivo Effects

The in vivo pharmacological effects of this compound have been primarily investigated through behavioral studies in rodents, with a focus on its impact on locomotor activity.

Locomotor Activity in Rats

Acute systemic administration of this compound has been shown to induce a significant increase in locomotor activity in rats.[4][5] This effect is dose-dependent, with doses of 0.1 and 0.2 mg/kg (s.c.) producing a notable increase in horizontal movement.[6] The observed hyperlocomotion is mediated by nAChRs, as it can be blocked by the non-selective nAChR antagonist mecamylamine.[4] Furthermore, the involvement of the dopaminergic system is evidenced by the attenuation of the this compound-induced locomotor activity by the D2 dopamine (B1211576) receptor antagonist, haloperidol.[4] Studies involving intracerebral administration of the long-acting nAChR antagonist chlorisondamine (B1215871) into the dorsal and ventral striatum have confirmed that the effects of this compound on motor activity are mediated by nAChRs within these brain regions.[4]

Signaling Pathways

The interaction of this compound with nAChRs initiates a cascade of intracellular signaling events. While direct studies on the specific downstream pathways activated by this compound are limited, the known signaling mechanisms of the nAChR subtypes it targets provide a framework for its potential molecular actions.

Activation of α7 nAChRs, at which this compound is a full agonist, is known to couple to various intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and neuroprotection. The α4β2 nAChRs, for which this compound is a potent partial agonist, are also linked to the PI3K/Akt pathway.

The increase in locomotor activity and the involvement of the dopaminergic system suggest that this compound modulates dopamine release in the striatum. This is a key downstream effect of nAChR activation in this brain region and is often associated with the activation of signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway.

Figure 1. Putative signaling pathways activated by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for a specific nAChR subtype.

-

Membrane Preparation: Homogenize tissue or cells expressing the nAChR of interest in an appropriate ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the general steps for assessing the functional activity of this compound at nAChRs expressed in Xenopus oocytes.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired human nAChR subunits.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: Apply acetylcholine (ACh) to determine the maximal current response. After a washout period, apply varying concentrations of this compound to the oocyte.

-

Data Acquisition: Record the current responses to agonist application.

-

Data Analysis: Plot the current response as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀ and Iₘₐₓ values.

Figure 3. Experimental workflow for two-electrode voltage clamp electrophysiology.

Pharmacokinetics and Metabolism

To date, detailed pharmacokinetic and metabolism studies specifically on this compound have not been extensively published. Research has primarily focused on the parent compound, cytisine. For cytisine, studies in animals have shown that it is not significantly metabolized and is primarily excreted unchanged in the urine.[4][5] Given the structural similarity, it is plausible that this compound may also exhibit limited metabolism. However, the addition of the bromine atom could potentially alter its lipophilicity and susceptibility to metabolic enzymes, thereby influencing its absorption, distribution, and elimination profile. Further investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is warranted to fully understand its therapeutic potential.

Conclusion

This compound is a potent nicotinic acetylcholine receptor ligand with a well-defined in vitro pharmacological profile and demonstrated in vivo activity. Its high affinity for α4β2 nAChRs and its full agonist activity at α7 nAChRs make it a valuable pharmacological tool for dissecting the roles of these receptor subtypes in various physiological and pathological processes. The compound's ability to modulate the dopaminergic system and induce locomotor activity highlights its potential for influencing motor control and reward pathways. While further research is needed to fully elucidate its pharmacokinetic properties, metabolism, and the specific downstream signaling cascades it modulates, this compound holds considerable promise for the development of novel therapeutic agents targeting nAChRs. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compelling molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. datapdf.com [datapdf.com]

- 5. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

3-Bromocytisine's Affinity for α4β2 vs. α7 Nicotinic Acetylcholine Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromocytisine, a derivative of the natural alkaloid cytisine, is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a significant binding preference for the α4β2 subtype over the α7 subtype. This differential affinity presents a valuable pharmacological tool for dissecting the physiological roles of these two prominent nAChR subtypes in the central nervous system. This technical guide provides a comprehensive overview of the binding affinity of this compound, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways associated with α4β2 and α7 nAChR activation.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of this compound for human α4β2 and α7 nAChR subtypes. The data clearly illustrates the compound's higher affinity for the α4β2 receptor.

| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |

| This compound | human α4β2 nAChR | IC50 | 0.30 | [1] |

| This compound | human α7 nAChR | IC50 | 31.6 | [1] |

Note: The IC50 (half maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. While Ki (inhibition constant) is a more direct measure of binding affinity, IC50 values are commonly used and are sufficient to demonstrate the significant difference in affinity of this compound for the two receptor subtypes.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of this compound for α4β2 and α7 nAChRs using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs (e.g., HEK293 or SH-SY5Y cells).

-

Radioligands:

-

For α4β2 nAChRs: [³H]Cytisine.

-

For α7 nAChRs: [¹²⁵I]α-Bungarotoxin.

-

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 10 µM nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well plates and filter mats (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

2. Membrane Preparation:

-

Culture cells expressing the target nAChR subtype to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store the membrane preparation in aliquots at -80°C.

3. Assay Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM nicotine).

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

The final assay volume is typically 200-250 µL.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter mats using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes a method to functionally characterize the activity of this compound at α4β2 and α7 nAChRs expressed in Xenopus laevis oocytes.

1. Materials and Reagents:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA encoding the subunits of human α4β2 or α7 nAChRs.

-

Injection needles and microinjector.

-

Recording chamber and perfusion system.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes.

-

Electrode pulling apparatus.

-

Recording solution (e.g., ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

3 M KCl for filling electrodes.

-

This compound solutions of varying concentrations.

2. Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them.

-

Select healthy, stage V-VI oocytes.

-

Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (for α4β2) or with the cRNA for the α7 subunit.

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and continuously perfuse with recording solution.

-

Pull two glass microelectrodes and fill them with 3 M KCl. The resistance should be in the range of 0.5-5 MΩ.

-

Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply acetylcholine (ACh) to confirm receptor expression and determine the maximal current response (Imax).

-

After a washout period, apply varying concentrations of this compound to the oocyte and record the elicited current.

-

To determine if this compound is a full or partial agonist, compare the maximal current elicited by this compound to the Imax elicited by ACh.

4. Data Analysis:

-

Measure the peak current amplitude for each concentration of this compound.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.

Signaling Pathways

Activation of α4β2 and α7 nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which in turn triggers downstream intracellular signaling cascades.

α4β2 nAChR Signaling

While the primary function of α4β2 nAChRs is ionotropic, leading to membrane depolarization, they can also engage in metabotropic signaling. One such pathway involves the activation of Src kinase and subsequent downstream effectors.

α7 nAChR Signaling

The α7 nAChR is highly permeable to Ca²⁺, and its activation is strongly linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

References

In Vivo Effects of 3-Bromocytisine on Dopamine Release: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of 3-Bromocytisine (3-BrCy), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, on dopamine (B1211576) release. This compound, a derivative of cytisine (B100878), exhibits high affinity for α4β2 and α7 nAChR subtypes, playing a significant role in the modulation of the dopaminergic system.[1] This document summarizes the quantitative data from key studies, details the experimental protocols used to elicit and measure dopamine release, and provides visualizations of the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound is a synthetic derivative of the alkaloid cytisine, which is known for its potent agonist activity at neural nAChRs. Specifically, 3-BrCy demonstrates a high binding affinity for the α4β2 and α7 subtypes. While it acts as a full agonist at the α7 subtype, it is a partial agonist at the α4β2 subtype, albeit with a 200-fold selectivity for α4β2 over α7.[1] Animal studies have consistently shown that 3-BrCy stimulates the release of dopamine and noradrenaline, leading to increased locomotor activity.[1] This activity is mediated by nAChRs in the dorsal and ventral striatum and is dependent on the integrity of the dopaminergic system.[2][3][4] The potent effects of 3-BrCy on dopamine release make it a valuable tool for studying the modulation of the dopaminergic system by nAChRs and a potential lead compound for therapeutic development.

Quantitative Data on Dopamine Release

The in vivo effects of this compound on extracellular dopamine levels have been quantified using techniques such as microdialysis. The following table summarizes the key quantitative findings from a pivotal study by Abin-Carriquiry et al. (2008), as referenced in their subsequent 2010 publication. This study highlights the potency of 3-BrCy in stimulating striatal dopamine release when administered locally via reverse microdialysis.

| Compound | Concentration (µM) | Peak Dopamine Increase (% of Basal) | Notes |

| This compound | 10 | ~150% | More potent than cytisine and 5-bromocytisine, but with lower efficacy. |

| Cytisine | 100 | ~200% | |

| 5-Bromocytisine | 100 | ~180% |

Data is estimated based on graphical representations and statements in Abin-Carriquiry et al., 2010, referencing Abin-Carriquiry et al., 2008.[3]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo studies investigating the effects of this compound on dopamine release and associated behaviors.

In Vivo Microdialysis

This protocol describes the procedure for measuring extracellular dopamine in the striatum of awake, freely moving rats following local administration of this compound via reverse dialysis.

3.1.1. Animals:

-

Male Sprague-Dawley rats (250-300g) are typically used.[3]

-

Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.

3.1.2. Surgical Procedure:

-

Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the dorsal striatum.

3.1.3. Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe (e.g., 4 mm membrane) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

A stabilization period of at least one hour is allowed to achieve a stable dopamine baseline.

-

This compound, dissolved in aCSF, is then perfused through the probe at the desired concentration (e.g., 10 µM).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for the duration of the experiment.

3.1.4. Dopamine Analysis:

-

Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Locomotor Activity and Antagonism Studies

This protocol outlines the methodology for assessing the behavioral effects of systemically administered this compound and the role of the dopaminergic system.

3.2.1. Animals:

-

Male Sprague-Dawley rats (250-300g) are used.[3]

3.2.2. Drug Administration:

-

This compound is dissolved in saline and administered systemically (e.g., intraperitoneally, i.p.) at various doses (e.g., 0.1, 0.2 mg/kg).[3]

-

For antagonism studies, a D2 dopamine receptor antagonist such as haloperidol (B65202) (e.g., 0.025 mg/kg, i.p.) is administered prior to the this compound injection.[3]

-

A nicotinic antagonist, mecamylamine, can also be co-administered to confirm the involvement of nAChRs.[4]

3.2.3. Behavioral Assessment:

-

Immediately following injection, rats are placed in an open-field activity chamber.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 15-30 minutes).

-

The data is analyzed to compare the effects of this compound alone and in combination with the antagonist.

Visualizations

Signaling Pathway of this compound-Induced Dopamine Release

Caption: Signaling pathway of 3-BrCy-induced dopamine release.

Experimental Workflow for In Vivo Microdialysis

Caption: Experimental workflow for in vivo microdialysis.

Logical Relationship in Antagonism Studies

Caption: Logical flow of antagonism in 3-BrCy studies.

Conclusion

This compound is a potent nicotinic acetylcholine receptor agonist that robustly stimulates the in vivo release of dopamine in the striatum. This effect is primarily mediated through the activation of presynaptic α4β2* and α7 nAChRs on dopaminergic nerve terminals. The resulting increase in extracellular dopamine leads to observable behavioral changes, such as increased locomotor activity, which can be attenuated by dopamine receptor antagonists. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to utilize this compound as a pharmacological tool to investigate the intricate relationship between the cholinergic and dopaminergic systems. Further research into the specific downstream signaling cascades and the therapeutic potential of this compound and its analogs is warranted.

References

The Pivotal Role of Molecular Architecture: A Deep Dive into the Structure-Activity Relationship of Cytisine and its Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of cytisine (B100878) and its derivatives. This whitepaper provides a meticulous examination of how modifications to the cytisine scaffold influence its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), paving the way for the rational design of novel therapeutics for smoking cessation, neurological disorders, and beyond.

Cytisine, a plant-based alkaloid, has long been recognized for its potent interaction with nAChRs, the same receptors targeted by nicotine.[1] Its partial agonist activity at the α4β2 nAChR subtype, in particular, is believed to be central to its effectiveness as a smoking cessation aid.[2][3] This guide systematically explores how chemical alterations to the cytisine molecule can fine-tune its pharmacological profile, enhancing its efficacy, selectivity, and therapeutic potential.

Quantitative Analysis of Cytisine Derivatives

The affinity of cytisine and its analogs for various nAChR subtypes is a critical determinant of their pharmacological effects. The following tables summarize key binding affinity (Kᵢ) and efficacy (EC₅₀) data from various studies, offering a clear comparison of how structural modifications impact receptor interaction. Lower Kᵢ values are indicative of higher binding affinity.

Table 1: Binding Affinity (Kᵢ, nM) of Cytisine and N-Substituted Derivatives for nAChR Subtypes

| Compound | Substituent at N-12 | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) |

| (-)-Cytisine | -H | ~1[4] | High Affinity | Full Agonist[5] |

| N-Methylcytisine | -CH₃ | Reduced Affinity[6] | - | - |

| N-Formylcytisine | -CHO | - | - | - |

| N-Benzylcytisine | -CH₂Ph | - | - | - |

| N-(4-fluoro-benzyl)cytisine) | -CH₂(4-F-Ph) | - | - | - |

| N-Nitroso-derivative | -NO | Less Efficient[7] | - | - |

| N-Amino-derivative | -NH₂ | Less Efficient[7] | - | - |

| N-Hydroxyl-derivative | -OH | Less Efficient[7] | - | - |

Data compiled from multiple sources. A dash (-) indicates data not available in the cited literature.

Table 2: Binding Affinity (Kᵢ, nM) of Pyridone Ring-Substituted Cytisine Derivatives

| Compound | Position of Substitution | Substituent | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) | Selectivity (α4β2 vs α3β4) |

| 3-Bromocytisine | C-3 | -Br | Increased Affinity[8] | - | - | - |

| 3-Iodocytisine | C-3 | -I | Increased Affinity | - | - | - |

| 5-Bromocytisine | C-5 | -Br | Decreased Affinity[5] | - | - | - |

| 5-Iodocytisine | C-5 | -I | Decreased Affinity[5] | - | - | - |

| 9-Vinylcytisine | C-9 | -CH=CH₂ | Similar to Cytisine[4] | - | - | - |

| 10-Substituted Analog 15 | C-10 | - | - | - | - | >3000-fold[4] |

| 10-Substituted Analog 17a | C-10 | - | - | - | - | >900-fold[4] |

Data compiled from multiple sources. A dash (-) indicates data not available in the cited literature.

Key Structure-Activity Relationship Insights:

-

N-12 Position: Introduction of substituents on the basic nitrogen of the piperidine (B6355638) ring generally leads to a decrease in affinity for nAChRs compared to cytisine itself.[6][7] However, these modifications can introduce a variety of other pharmacological activities, including analgesic and antihypertensive effects.[6][9]

-

Pyridone Ring (Ring A):

-

C-9 and C-10 Positions: Modifications at these positions can yield derivatives with interesting pharmacological profiles. For instance, a 9-vinyl derivative was found to have a very similar agonist activity profile to that of cytisine.[4] Notably, certain 10-substituted derivatives have demonstrated significantly enhanced selectivity for the α4β2 subtype over the α3β4 subtype.[4]

Experimental Protocols

A fundamental technique for characterizing the binding of cytisine derivatives to nAChRs is the radioligand binding assay .

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).

-

Radioligand with high affinity for the target receptor (e.g., [³H]cytisine).[4][10]

-

Test compounds (cytisine derivatives).

-

Assay buffer (e.g., 20 mM Tris, pH 7.4, 0.05% Tween).[10]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The binding affinity constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

-

Signaling Pathways and Logical Relationships

The interaction of cytisine and its derivatives with nAChRs initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow for evaluating new derivatives.

Caption: Signaling cascade following cytisine binding to nAChRs.

Caption: Experimental workflow for the development of cytisine derivatives.

Future Directions

The exploration of the SAR of cytisine is an ongoing endeavor. Future research will likely focus on the development of derivatives with even greater subtype selectivity, particularly for α4β2 and α7 nAChRs, to minimize off-target effects and enhance therapeutic efficacy. The synthesis of bifunctional molecules, combining the cytisine scaffold with other pharmacophores, also presents an exciting avenue for the development of novel treatments for a range of central nervous system disorders.[12]

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued investigation and development of cytisine-based therapeutics. By understanding the intricate relationship between chemical structure and biological activity, researchers can unlock the full potential of this remarkable natural product.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. isaac-scientific.com [isaac-scientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and preliminary pharmacological evaluation of some cytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. datapdf.com [datapdf.com]

The Genesis of a Potent Nicotinic Acetylcholine Receptor Ligand: A Technical Chronicle of 3-Bromocytisine's Development

For Immediate Release

A deep dive into the scientific journey of 3-Bromocytisine, a potent derivative of the natural alkaloid cytisine (B100878), reveals a compelling story of targeted chemical modification and detailed pharmacological characterization. This technical guide illuminates the discovery and historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and preclinical evaluation.

Introduction: The Quest for Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity

The development of this compound stems from the extensive investigation of cytisine, a natural product found in plants of the Fabaceae family. Cytisine itself has a long history of use, particularly in Eastern Europe, as a smoking cessation aid. Its mechanism of action involves interaction with nicotinic acetylcholine receptors (nAChRs), the same receptors that mediate the effects of nicotine (B1678760) in the brain. However, the quest for agents with improved efficacy and selectivity for specific nAChR subtypes drove the exploration of cytisine derivatives. The strategic addition of a bromine atom to the cytisine scaffold at the 3-position marked a significant advancement, leading to the discovery of this compound, a ligand with a distinct and potent pharmacological profile.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the natural alkaloid, cytisine. The key transformation involves the electrophilic bromination of the cytisine pyridone ring.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the protection of the secondary amine of cytisine, followed by bromination and subsequent deprotection.

Step 1: N-Protection of Cytisine To a solution of cytisine in a suitable solvent (e.g., dichloromethane), a protecting group such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O is added in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The N-Boc-cytisine is then isolated and purified.

Step 2: Bromination of N-Boc-Cytisine The N-protected cytisine is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise to the solution at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the crude 3-bromo-N-Boc-cytisine. This step can also yield other brominated isomers, such as 5-bromocytisine and 3,5-dibromocytisine, which need to be separated by column chromatography.[1]

Step 3: Deprotection of 3-Bromo-N-Boc-Cytisine The purified 3-bromo-N-Boc-cytisine is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to remove the Boc protecting group. The deprotection is typically rapid at room temperature. After removal of the acid and solvent, the this compound is obtained as a salt, which can be further purified by recrystallization. Microwave irradiation in pure water has also been reported as a method for deprotection.[1]

Pharmacological Profile of this compound

This compound is a potent agonist at neuronal nAChRs, exhibiting a distinct profile of activity at different subtypes. It primarily targets the α4β2 and α7 nAChR subtypes.

In Vitro Pharmacology

Binding Affinity and Selectivity:

Radioligand binding assays have been instrumental in characterizing the affinity of this compound for various nAChR subtypes. Competition binding assays, often using radiolabeled ligands like [³H]cytisine or [³H]epibatidine, are performed on membrane preparations from cells expressing specific human nAChR subtypes.

| Compound | nAChR Subtype | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |

| This compound | α4β2 | - | 0.30 | Partial Agonist | [2] |

| α4β4 | - | 0.28 | - | [2] | |

| α7 | - | 31.6 | Full Agonist | [2] | |

| Cytisine | α4β2 | 1.2 | - | Partial Agonist | [3] |

| α3β4 | - | - | Full Agonist | [3] | |

| α7 | - | - | Full Agonist | [3] |

Functional Activity:

Electrophysiological studies, such as two-electrode voltage clamp on Xenopus oocytes expressing specific nAChR subtypes, have elucidated the functional activity of this compound. These studies measure the ion current elicited by the compound, providing information on its efficacy (the maximal response it can produce) and potency (the concentration at which it produces half of its maximal response, EC₅₀).

| Compound | nAChR Subtype | EC₅₀ (µM) | Efficacy (relative to ACh) | Reference |

| This compound | α4β2 (HS) | 0.008 | Partial Agonist | [2] |

| α4β2 (LS) | 0.05 | Partial Agonist | [2] |

HS = High Sensitivity, LS = Low Sensitivity

In Vivo Pharmacology

Effects on Neurotransmitter Release and Locomotor Activity:

In vivo studies in animal models have demonstrated that this compound can cross the blood-brain barrier and exert significant effects on neurotransmitter systems and behavior.

-

Dopamine (B1211576) and Noradrenaline Release: In animal studies, this compound has been shown to stimulate the release of dopamine and noradrenaline.[4] This effect is thought to be mediated by the activation of presynaptic nAChRs on dopaminergic and noradrenergic neurons.

-

Locomotor Activity: Acute systemic administration of this compound has been found to increase locomotor activity in rats.[5][6] This effect is blocked by nAChR antagonists and is dependent on the dopaminergic system, as it is attenuated by dopamine D2 receptor antagonists.[5][6]

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.

Protocol:

-

Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) are prepared by homogenization and centrifugation.

-

Competition Binding: A fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology

Objective: To characterize the functional activity (potency and efficacy) of this compound at specific nAChR subtypes.

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).

-

Incubation: The oocytes are incubated for several days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: Solutions containing increasing concentrations of this compound are perfused over the oocyte.

-

Data Acquisition: The ion current flowing through the nAChRs in response to this compound application is recorded.

-

Data Analysis: Dose-response curves are constructed by plotting the current amplitude against the concentration of this compound. The EC₅₀ and maximal efficacy (relative to a full agonist like acetylcholine) are determined from these curves.

In Vivo Microdialysis

Objective: To measure the effect of this compound on the extracellular levels of dopamine and noradrenaline in the brain of awake, freely moving animals.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals after drug administration.

-

Analysis: The concentrations of dopamine and noradrenaline in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Protocol:

-

Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement is used.

-

Habituation: Rats are habituated to the testing room and the open-field arena prior to the experiment.

-

Drug Administration: Rats are administered either vehicle or different doses of this compound.

-

Testing: Immediately after injection, each rat is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.

-

Data Analysis: The data are analyzed to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its interaction with nAChRs, which triggers a cascade of intracellular signaling events.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and the increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Dopaminergic Signaling Pathway

The release of dopamine stimulated by this compound leads to the activation of dopamine receptors (D1 and D2 subtypes) on postsynaptic neurons, initiating further signaling cascades that ultimately influence neuronal activity and behavior.

Experimental Workflow: From Synthesis to In Vivo Testing

The development and characterization of this compound follows a logical progression from chemical synthesis to in vitro and in vivo evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical medicine: Novel 10-substituted cytisine derivatives with increased selectivity for α4β2 nicotinic acetylcholine receptors (2007) | Alan P. Kozikowski | 26 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic nicotinic receptors: a dynamic and diverse cholinergic filter of striatal dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromocytisine: A Potential Therapeutic Avenue for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Bromocytisine, a derivative of the alkaloid cytisine, has emerged as a compound of significant interest in the field of neuropharmacology. Its potent and selective interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) positions it as a promising therapeutic candidate for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies used in its evaluation. While research is ongoing and data in specific disease models remains emergent, this document consolidates the available information to guide further investigation and drug development efforts.

Core Mechanism of Action: A Tale of Two Receptors

This compound exerts its effects primarily through its interaction with two major subtypes of nicotinic acetylcholine receptors in the central nervous system: the α4β2 and α7 nAChRs.[1] It acts as a highly potent agonist at these receptors, though with differing functional activities.[1]

-

α7 nAChR: this compound is a full agonist at the α7 subtype.[1] The activation of α7 nAChRs is known to be involved in a variety of cellular processes relevant to neuroprotection and cognitive function.

-

α4β2 nAChR: At the α4β2 subtype, this compound behaves as a partial agonist.[1] Notably, it displays an exceptionally strong binding affinity for this receptor, with a 200-fold selectivity over the α7 subtype.[1] This high-affinity binding, coupled with partial agonism, is a key characteristic that may contribute to a favorable therapeutic window, potentially minimizing overstimulation and receptor desensitization.

The activation of these receptors, particularly in the striatum, leads to the release of key neurotransmitters, most notably dopamine (B1211576).[2] This modulation of the dopaminergic system is a cornerstone of its potential therapeutic effects, especially in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.[2]

Preclinical Evidence and Therapeutic Potential

While comprehensive preclinical data for this compound across a wide range of neurological disorders is still being gathered, existing studies, primarily in the context of Parkinson's disease, provide a strong rationale for its development.

Parkinson's Disease

Animal studies have demonstrated that this compound stimulates the release of both dopamine and noradrenaline and leads to an increase in locomotor activity.[1][2] This effect is directly relevant to the motor symptoms of Parkinson's disease, which are caused by a significant loss of dopamine-producing neurons in the substantia nigra.

A key study investigating the effects of this compound on locomotor activity in rats provides valuable quantitative insights.

| Agonist | Dose (mg/kg) | Effect on Locomotor Activity |

| This compound | 0.05, 0.1, 0.2 | Significant increase |

| Nicotine | 0.72 | No significant change |

| Cytisine | 0.72 | No significant change |

| 5-Bromocytisine | 0.72 | No significant change |

Table 1: Comparative Effects of Nicotinic Agonists on Locomotor Activity in Rats. Data adapted from Abin-Carriquiry et al. (2010).[2]

These findings highlight the superior potency of this compound in modulating motor behavior compared to its parent compound, cytisine, and even nicotine. The increase in locomotor activity induced by this compound was found to be mediated by nicotinic receptors in the dorsal and ventral striatum and is dependent on the dopaminergic system.[2]

Alzheimer's Disease and Cognitive Deficits

The role of nAChRs, particularly the α7 subtype, in cognitive processes such as learning and memory is well-established.[3] Agonists of α7 nAChRs are being actively investigated as potential treatments for the cognitive decline associated with Alzheimer's disease.[4][5] While direct quantitative data for this compound in Alzheimer's disease models, such as its effect on amyloid-beta plaque load or tau pathology, is not yet available in the public domain, its potent agonism at α7 nAChRs suggests a strong therapeutic rationale.[1] Future studies employing models of Alzheimer's disease are warranted to explore this potential.

Schizophrenia

Deficits in sensory gating, a neurological process that filters out redundant or unnecessary stimuli, are a hallmark of schizophrenia. The α7 nAChR is known to play a crucial role in this process.[6] Therefore, α7 nAChR agonists are being explored as a potential therapeutic strategy to address the cognitive and sensory processing deficits in schizophrenia.[6] Although specific data on the effects of this compound in preclinical models of schizophrenia, such as prepulse inhibition of startle, are not currently available, its profile as an α7 nAChR agonist makes it a compound of interest for this indication.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vivo Microdialysis for Dopamine Release

This protocol is essential for quantifying the effects of this compound on dopamine neurotransmission in the brain.

Objective: To measure extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.

Materials:

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannulae

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

-

This compound solution

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeted at the striatum (coordinates determined from a rat brain atlas).

-

Secure the cannula to the skull with dental cement and skull screws.

-

Allow the animal to recover for at least 48-72 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

-

Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.

-

-

Stabilization and Baseline Collection:

-

Allow the system to stabilize for at least 2-3 hours to obtain a stable baseline of extracellular dopamine.

-

Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) into a fraction collector.

-

-

Drug Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples at regular intervals for a predetermined period to monitor changes in dopamine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify dopamine concentrations.

-

Morris Water Maze for Spatial Learning and Memory

This behavioral test is a standard for assessing cognitive function in rodent models and would be critical for evaluating the potential of this compound in Alzheimer's disease and other cognitive disorders.[7]

Objective: To assess the effect of this compound on spatial learning and memory in a mouse model of cognitive impairment.

Apparatus:

-

A large circular pool (1.5-2.0 m in diameter) filled with opaque water (using non-toxic paint).

-

A submerged escape platform.

-

A video tracking system.

-

Distinct visual cues placed around the room.

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Conduct four trials per day for each animal.

-

For each trial, place the mouse in the water at one of four quasi-random starting positions, facing the pool wall.

-

Allow the mouse to swim and find the hidden platform.

-

If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn the location of the cues.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (e.g., Day 6):

-

Remove the escape platform from the pool.

-

Allow the mouse to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Signaling Pathways and Molecular Interactions

The therapeutic effects of this compound are initiated by its binding to α7 and α4β2 nAChRs, which triggers a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Bromocytisine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocytisine, a derivative of the alkaloid cytisine (B100878), is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), showing high affinity for the α4β2 and α7 subtypes.[1][2] Its pharmacological profile has garnered significant interest in the field of neuroscience and drug development for potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, offering valuable data and methodologies for researchers and drug development professionals. While specific experimental data for some parameters of this compound are not extensively available in public literature, this guide supplements a selection of known data with established protocols and information from its parent compound, cytisine, to provide a practical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. For comparative purposes, data for the parent compound, cytisine, is also included where available.

Table 1: Chemical and Physical Properties of this compound and Cytisine

| Property | This compound | Cytisine |

| Molecular Formula | C₁₁H₁₃BrN₂O[1][2] | C₁₁H₁₄N₂O |

| Molecular Weight | 269.14 g/mol [1][2] | 190.24 g/mol |

| Melting Point | Data not available | 152-153 °C |

| Boiling Point | Data not available | 218 °C (sublimes) |

| Solubility | Soluble to 100 mM in water and DMSO.[3] | Soluble in water, ethanol, chloroform, and acetone. |

| pKa | Data not available | pKₐ₁ = 6.11, pKₐ₂ = 13.08 |

| Appearance | Data not available | Orthorhombic prisms from acetone. |

Stability Profile

The stability of a pharmaceutical compound is a critical factor in its development. While specific stability studies on this compound are not widely published, general principles of drug degradation and stability testing can be applied. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][5][6][7]

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the lactam ring |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the lactam ring |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the amine or aromatic ring |

| Thermal Degradation | Dry heat at 80°C for 48-72 hours | General decomposition |

| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/m²)[8] | Photodecomposition, isomerization |

It is recommended that this compound be stored at -20°C to ensure its long-term stability.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide generalized methodologies based on standard organic chemistry practices and analytical techniques.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of cytisine.

Experimental Workflow for Synthesis

Protocol:

-

Dissolve cytisine in a suitable solvent such as acetonitrile.

-

Add a brominating agent, for example, N-Bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate.

-

Extract the product into an organic solvent such as dichloromethane (B109758) (DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Purification

Purification of this compound is critical to remove unreacted starting materials and byproducts. Column chromatography is a standard method, and recrystallization can be employed for further purification if a suitable solvent system is identified.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the analysis of this compound and its degradation products. A typical reverse-phase HPLC method would be developed and validated according to ICH guidelines.[3][10][11]

Table 3: Generalized HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 305 nm) |

| Injection Volume | 10 µL |

Experimental Workflow for HPLC Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts, coupling constants, and integration values would be used to confirm the molecular structure.

Signaling Pathway Involvement

This compound exerts its biological effects primarily through its interaction with nAChRs. As a potent agonist, it can modulate downstream signaling cascades, leading to various physiological responses. The primary mechanism involves the opening of the ion channel associated with the nAChR, leading to cation influx and neuronal depolarization. This can subsequently trigger the release of neurotransmitters.[1][12][13]

Signaling Pathway of nAChR Agonists

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While there are gaps in the publicly available experimental data for this specific compound, the provided information, supplemented with established scientific principles and data from its parent compound, offers a valuable resource for researchers. Further experimental work is necessary to fully characterize the physicochemical and stability profile of this compound to support its potential development as a therapeutic agent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromocytisine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical identity, physicochemical properties, and pharmacological data. Furthermore, it outlines key experimental methodologies for its study and presents a visualization of its primary signaling pathway.

Chemical and Physical Data

This compound, a derivative of the alkaloid cytisine, is a valuable tool for neurochemical research due to its high affinity and selectivity for specific nAChR subtypes.

| Property | Value | Reference |

| CAS Number | 207390-14-5 | [1][2] |

| Molecular Formula | C11H13BrN2O | [1][2] |

| Molecular Weight | 269.14 g/mol | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Storage | Store at -20°C | [3] |

Pharmacological Profile

This compound is a potent agonist at neural nAChRs, with a notable affinity for the α4β2 and α7 subtypes.[1] It acts as a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype.[1] Its binding affinity is particularly strong at α4β2 receptors, showing 200-fold selectivity over the α7 subtype.[1]

| Receptor Subtype | IC50 (nM) | EC50 (μM) | Reference |

| hα4β4 | 0.28 | - | [3] |

| hα4β2 | 0.30 | 0.008 (High Sensitivity), 0.05 (Low Sensitivity) | [3] |

| hα7 | 31.6 | - | [3] |

Experimental Protocols

This section details methodologies for key experiments involving this compound, based on published research.

In Vitro Electrophysiological Recordings in Xenopus Oocytes

This protocol is designed to assess the functional activity of this compound on specific human nAChR subtypes expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α4 and β4).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and perfuse with a saline solution. Impale the oocyte with two microelectrodes filled with KCl.

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply this compound at varying concentrations to the oocyte and record the evoked inward currents.

-

Data Analysis: Construct dose-response curves to determine EC50 values and assess the efficacy of this compound as an agonist.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of this compound for specific nAChR subtypes in brain tissue or cell lines.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from rat brain tissue or from cell lines expressing the nAChR subtype of interest.

-